![molecular formula C22H24N4O B4979176 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways, which are involved in reward processing, motivation, and cognition. By blocking the activity of the D3 receptor, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide can modulate the activity of these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been found to have several biochemical and physiological effects, including the modulation of dopamine release and turnover in the brain, the regulation of gene expression in dopaminergic neurons, and the modulation of intracellular signaling pathways. These effects have been implicated in the antipsychotic and antiparkinsonian effects of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is its selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopaminergic pathways. It has also been found to have good bioavailability and pharmacokinetic properties, making it a viable compound for in vivo studies. However, one limitation of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is its potential off-target effects, which may limit its specificity in certain experimental contexts.
Future Directions
There are several future directions for research on 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide, including the investigation of its potential therapeutic applications in the treatment of schizophrenia, addiction, and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying its effects on dopamine signaling and intracellular signaling pathways. Additionally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of new therapeutic agents for these disorders.
In conclusion, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its selective antagonistic activity against the dopamine D3 receptor has been implicated in its antipsychotic and antiparkinsonian effects, making it a promising candidate for further research. Despite its limitations, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has the potential to lead to the development of new therapeutic agents for these disorders.
Synthesis Methods
The synthesis of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide involves several steps, starting with the reaction of 2-bromo-N-methylbenzamide with 2-pyridinecarboxaldehyde to form 2-methyl-N-[(2-pyridin-3-ylmethyl)amino]benzamide. This intermediate is then reacted with 2-(2-pyridin-3-ylmethylamino)ethyl chloride to form the final product, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide. The synthesis of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been found to have selective antagonistic activity against the dopamine D3 receptor, which has been implicated in the pathophysiology of several disorders, including schizophrenia, addiction, and Parkinson's disease. 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been shown to have antipsychotic and antiparkinsonian effects in animal models, making it a promising candidate for further research.
properties
IUPAC Name |
2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-8-3-4-11-20(17)22(27)25-16-18-9-7-14-24-21(18)26(2)15-12-19-10-5-6-13-23-19/h3-11,13-14H,12,15-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXQRHUSRFRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.